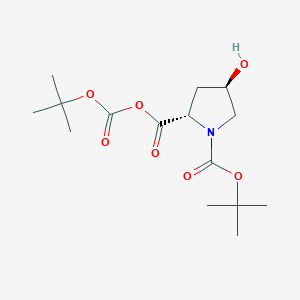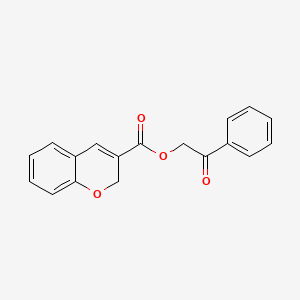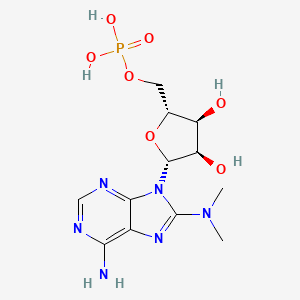
8-(Dimethylamino)adenosine 5'-(dihydrogen phosphate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “((2R,3S,4R,5R)-5-(6-Amino-8-(dimethylamino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate” is a complex organic molecule that belongs to the class of nucleotides. Nucleotides are the building blocks of nucleic acids, such as DNA and RNA, and play a crucial role in various biological processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler precursor molecules. The key steps include:
Formation of the purine base: The purine base is synthesized through a series of reactions involving the condensation of formyl groups and amines.
Attachment of the sugar moiety: The purine base is then attached to a ribose sugar through a glycosidic bond.
Phosphorylation: The final step involves the phosphorylation of the ribose sugar to form the nucleotide.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using automated reactors and purification systems. The process is optimized for high yield and purity, often involving chromatography and crystallization techniques.
化学反応の分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The nitro groups can be reduced back to amino groups.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution can result in various functionalized nucleotides.
科学的研究の応用
The compound has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Plays a role in studying DNA and RNA synthesis and function.
Medicine: Investigated for its potential therapeutic applications, such as antiviral and anticancer agents.
Industry: Used in the production of pharmaceuticals and biotechnology products.
作用機序
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The mechanism of action often involves:
Binding to enzymes: Inhibiting or activating enzymatic activity.
Interacting with nucleic acids: Modulating the synthesis and function of DNA and RNA.
Signal transduction pathways: Affecting cellular signaling pathways to induce specific biological responses.
類似化合物との比較
Similar Compounds
Adenosine triphosphate (ATP): A nucleotide involved in energy transfer.
Guanosine monophosphate (GMP): A nucleotide involved in cellular signaling.
Cytidine triphosphate (CTP): A nucleotide involved in lipid synthesis.
Uniqueness
The compound is unique due to its specific structure, which allows it to interact with particular molecular targets and pathways. Its dimethylamino group and phosphate moiety confer distinct chemical and biological properties compared to other nucleotides.
特性
CAS番号 |
61370-74-9 |
|---|---|
分子式 |
C12H19N6O7P |
分子量 |
390.29 g/mol |
IUPAC名 |
[(2R,3S,4R,5R)-5-[6-amino-8-(dimethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C12H19N6O7P/c1-17(2)12-16-6-9(13)14-4-15-10(6)18(12)11-8(20)7(19)5(25-11)3-24-26(21,22)23/h4-5,7-8,11,19-20H,3H2,1-2H3,(H2,13,14,15)(H2,21,22,23)/t5-,7-,8-,11-/m1/s1 |
InChIキー |
QKYLSMRNAMURSH-IOSLPCCCSA-N |
異性体SMILES |
CN(C)C1=NC2=C(N=CN=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N |
正規SMILES |
CN(C)C1=NC2=C(N=CN=C2N1C3C(C(C(O3)COP(=O)(O)O)O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-Nitroimidazo[1,2-a]pyridin-2-yl)glycine](/img/structure/B12930833.png)
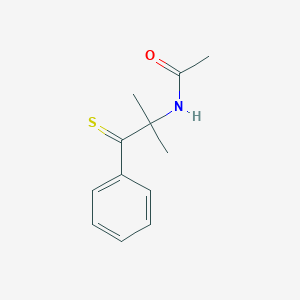
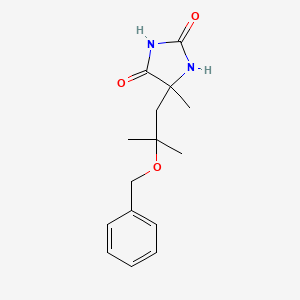
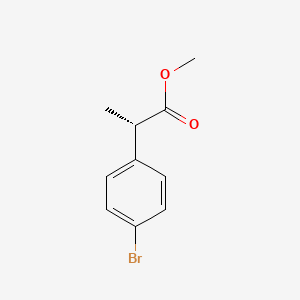
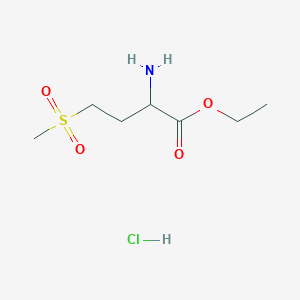
![[4-(5-{[(3-Chlorophenyl)methyl]amino}pyrazin-2-yl)phenyl]methanol](/img/structure/B12930864.png)
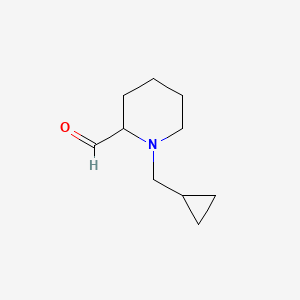
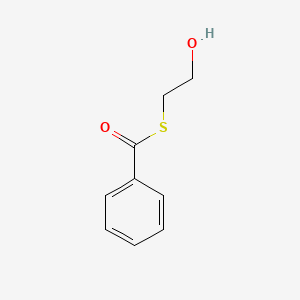
![1-[2-(Heptylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12930887.png)
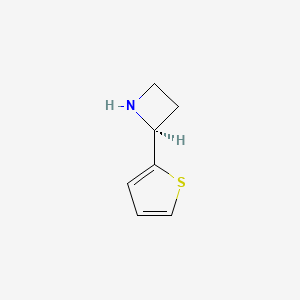
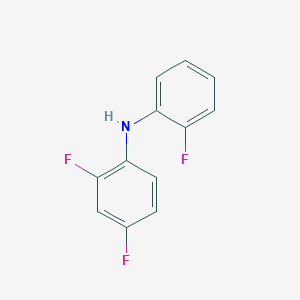
![N-({[2-([1,1'-Biphenyl]-4-yl)propan-2-yl]oxy}carbonyl)-L-histidine](/img/structure/B12930912.png)
